molecular formula C23H21ClN2O4S2 B11249699 7-chloro-5-(methylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-5-(methylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11249699
M. Wt: 489.0 g/mol
InChI Key: PKJDYIMLWKXAFJ-UHFFFAOYSA-N
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Description

7-CHLORO-5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a chlorinated benzoxazepine core, a methanesulfonyl group, and a phenylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine core, chlorination, and the introduction of the methanesulfonyl and phenylsulfanyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Benzoxazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Methanesulfonylation: The methanesulfonyl group is typically introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Phenylsulfanylation: The phenylsulfanyl group can be introduced through nucleophilic substitution reactions using appropriate phenylsulfanyl reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

7-CHLORO-5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    7-CHLORO-5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: can be compared with other benzoxazepine derivatives, such as:

Uniqueness

The uniqueness of 7-CHLORO-5-METHANESULFONYL-N-[2-(PHENYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H21ClN2O4S2

Molecular Weight

489.0 g/mol

IUPAC Name

7-chloro-5-methylsulfonyl-N-(2-phenylsulfanylphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O4S2/c1-32(28,29)26-14-13-21(30-20-12-11-16(24)15-19(20)26)23(27)25-18-9-5-6-10-22(18)31-17-7-3-2-4-8-17/h2-12,15,21H,13-14H2,1H3,(H,25,27)

InChI Key

PKJDYIMLWKXAFJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4

Origin of Product

United States

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